molecular formula C10H13N3O3S B2533425 Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 952986-21-9

Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2533425
CAS No.: 952986-21-9
M. Wt: 255.29
InChI Key: KUXGDXRNHRQRBG-UHFFFAOYSA-N
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Description

Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with allylamine and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial and anticancer properties.

    Thiazole-4-carboxamide: Used in the synthesis of various pharmaceuticals.

    Thiazole-2-carboxylic acid: Employed in the development of agrochemicals.

Uniqueness

Methyl (4-(2-(allylamino)-2-oxoethyl)thiazol-2-yl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(prop-2-enylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-3-4-11-8(14)5-7-6-17-9(12-7)13-10(15)16-2/h3,6H,1,4-5H2,2H3,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXGDXRNHRQRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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